![molecular formula C15H20O4 B13818144 2,2-Bis[(cyclopent-1-en-1-yl)oxy]ethyl prop-2-enoate CAS No. 112218-65-2](/img/structure/B13818144.png)
2,2-Bis[(cyclopent-1-en-1-yl)oxy]ethyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dicyclopentenyloxyethyl acrylate can be synthesized through the reaction of dicyclopentadiene with ethylene glycol, followed by esterification with acrylic acid . The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of dicyclopentenyloxyethyl acrylate involves large-scale reactors where the reactants are mixed and heated under specific conditions. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclopentenyloxyethyl acrylate undergoes various types of chemical reactions, including:
Polymerization: It can polymerize to form polymers with desirable properties for coatings and adhesives.
Addition Reactions: It can participate in addition reactions with other monomers to form copolymers.
Common Reagents and Conditions
Common reagents used in the reactions involving dicyclopentenyloxyethyl acrylate include initiators like benzoyl peroxide for polymerization and catalysts for esterification . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of dicyclopentenyloxyethyl acrylate include various polymers and copolymers that are used in coatings, adhesives, and other applications .
Wissenschaftliche Forschungsanwendungen
Dicyclopentenyloxyethyl acrylate has a wide range of scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: It is used in the development of biocompatible materials for medical applications.
Medicine: It is used in the formulation of drug delivery systems and medical adhesives.
Industry: It is used in the production of UV coatings, adhesives, and inks.
Wirkmechanismus
The mechanism of action of dicyclopentenyloxyethyl acrylate involves its ability to polymerize and form strong bonds with other molecules. This property makes it useful in the formation of durable coatings and adhesives . The molecular targets and pathways involved in its action include the formation of covalent bonds with other monomers and the initiation of polymerization reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Dicyclopentenyloxyethyl acrylate is unique due to its low skin irritation, low volatility, and good adhesion properties . These characteristics make it particularly suitable for applications in UV coatings and medical adhesives, where safety and performance are critical .
Eigenschaften
CAS-Nummer |
112218-65-2 |
|---|---|
Molekularformel |
C15H20O4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
2,2-di(cyclopenten-1-yloxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C15H20O4/c1-2-14(16)17-11-15(18-12-7-3-4-8-12)19-13-9-5-6-10-13/h2,7,9,15H,1,3-6,8,10-11H2 |
InChI-Schlüssel |
SQDDWMVUEYKDMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCC(OC1=CCCC1)OC2=CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-N-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-ethylpyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B13818062.png)
![[2-[(1S,2S,10S,11R,13S,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate](/img/structure/B13818065.png)
![[(1Z)-2-chloro-1-hepten-1-yl]arsonic acid](/img/structure/B13818066.png)
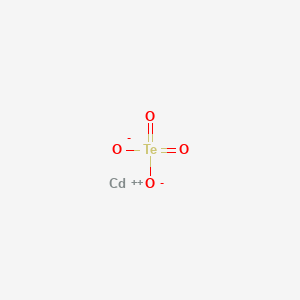
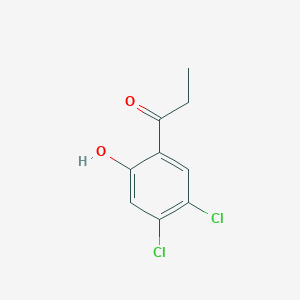
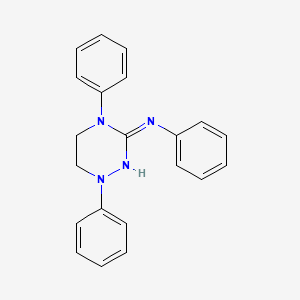
![[1,1-Biphenyl]-2-ol,3,5-dimethyl-](/img/structure/B13818085.png)
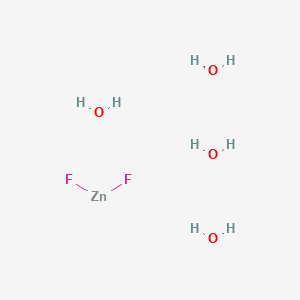
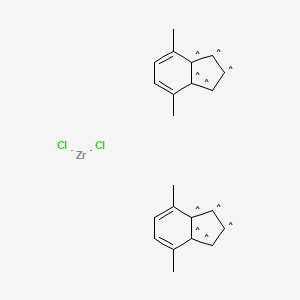
![5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid, 2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-nitro-5-oxo-](/img/structure/B13818103.png)
![N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide](/img/structure/B13818104.png)
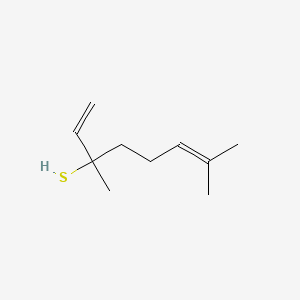
![Cyclopropa[4,5]cyclopenta[1,2-D]pyrimidine](/img/structure/B13818110.png)
![Methyl 2-hydroxy-3-(4-methoxyphenyl)-3-[(2-nitrophenyl)sulfanyl]propanoate](/img/structure/B13818130.png)
